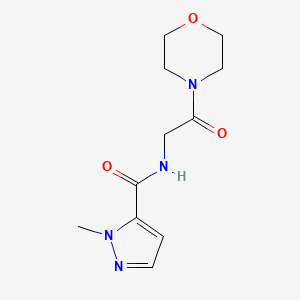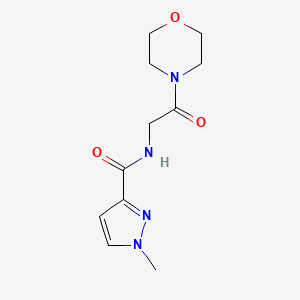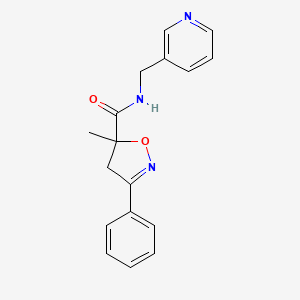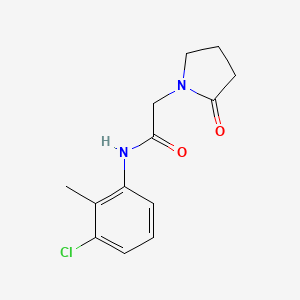![molecular formula C12H7BrN2OS B7644341 4-(2-Bromophenoxy)thieno[2,3-d]pyrimidine](/img/structure/B7644341.png)
4-(2-Bromophenoxy)thieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromophenoxy)thieno[2,3-d]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is a heterocyclic molecule that contains both a thieno[2,3-d]pyrimidine ring system and a bromophenyl group.
作用機序
The exact mechanism of action of 4-(2-Bromophenoxy)thieno[2,3-d]pyrimidine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. This compound has been shown to inhibit the activity of the protein tyrosine kinase Src, which is known to play a role in cancer cell growth and survival. It has also been reported to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anticancer and anti-inflammatory effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and proliferation of cancer cells. It has also been reported to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
実験室実験の利点と制限
The advantages of using 4-(2-Bromophenoxy)thieno[2,3-d]pyrimidine in lab experiments include its potent anticancer and anti-inflammatory effects, as well as its relatively simple synthesis method. However, the limitations of using this compound include its low yield and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the research on 4-(2-Bromophenoxy)thieno[2,3-d]pyrimidine. One direction is to further investigate the mechanism of action of this compound and identify its molecular targets in cancer cells and inflammatory cells. Another direction is to optimize the synthesis method of this compound to increase its yield and solubility. Additionally, future studies could focus on the development of novel derivatives of this compound with improved bioactivity and pharmacokinetic properties. Finally, the potential use of this compound as a therapeutic agent in clinical trials could be explored.
In conclusion, this compound is a promising compound that has shown potential as an anticancer and anti-inflammatory agent. Its simple synthesis method and potent bioactivity make it an attractive target for further research and development.
合成法
The synthesis of 4-(2-Bromophenoxy)thieno[2,3-d]pyrimidine involves the reaction of 2-bromophenol with 2-aminothiophene-3-carbonitrile in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate that undergoes cyclization to yield the final product. The yield of this synthesis method is reported to be around 50%.
科学的研究の応用
4-(2-Bromophenoxy)thieno[2,3-d]pyrimidine has been extensively studied for its potential applications in drug development. It has been reported to exhibit promising activity against various types of cancer, including lung cancer, breast cancer, and leukemia. This compound has also shown potential as an anti-inflammatory agent and has been studied for its role in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
特性
IUPAC Name |
4-(2-bromophenoxy)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS/c13-9-3-1-2-4-10(9)16-11-8-5-6-17-12(8)15-7-14-11/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZIDZYJGYCDAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C3C=CSC3=NC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B7644270.png)





![N-(1-azabicyclo[2.2.2]octan-3-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide](/img/structure/B7644317.png)
![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B7644325.png)

![4-[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]thieno[2,3-d]pyrimidine](/img/structure/B7644345.png)

![3-[3-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]propyl]-1H-benzimidazol-2-one](/img/structure/B7644362.png)
![1H-Pyrazolo[4,3-b]pyridine-6-carboxamide](/img/structure/B7644373.png)
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7644388.png)